(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 109927-44-8
VCID: VC21372872
InChI: InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-13(15(20)21)9-11-10-19(4)14-8-6-5-7-12(11)14/h5-8,10,13H,9H2,1-4H3,(H,18,22)(H,20,21)/t13-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)O
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4g/mol

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid

CAS No.: 109927-44-8

Cat. No.: VC21372872

Molecular Formula: C17H22N2O4

Molecular Weight: 318.4g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid - 109927-44-8

Specification

CAS No. 109927-44-8
Molecular Formula C17H22N2O4
Molecular Weight 318.4g/mol
IUPAC Name (2S)-3-(1-methylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-13(15(20)21)9-11-10-19(4)14-8-6-5-7-12(11)14/h5-8,10,13H,9H2,1-4H3,(H,18,22)(H,20,21)/t13-/m0/s1
Standard InChI Key OHPBREBKPBFZCY-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)O

Introduction

Chemical Identity and Properties

Structural Characteristics

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid is derived from the essential amino acid tryptophan with specific modifications. The compound features an indole ring system with N-methylation, an S-configured alpha carbon maintaining the natural L-stereochemistry of tryptophan, a Boc protecting group on the alpha amino group, and a free carboxylic acid functionality. This specific combination of features gives the molecule its unique chemical and biological properties .

Chemical Identifiers and Physical Properties

The compound is well-characterized with multiple identifiers across chemical databases as shown in Table 1:

PropertyValue
Chemical Name(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid
Common NamesN-Boc-1-methyl-L-tryptophan
CAS Number109927-44-8
Molecular FormulaC17H22N2O4
Molecular Weight318.4 g/mol
PubChem CID13821419
InChI KeyOHPBREBKPBFZCY-ZDUSSCGKSA-N
SMILESCC(C)(C)OC(=O)NC@@HC(=O)O

Table 1: Chemical identifiers and properties of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid

The compound typically appears as a white powder and exhibits moderate solubility in organic solvents such as methanol, ethanol, and DMSO, while having limited water solubility. The presence of the Boc group increases the compound's lipophilicity compared to unprotected 1-methyl-L-tryptophan .

Synthetic Approaches

Multi-step Synthesis Pathways

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid typically involves multiple reaction steps. According to available synthetic routes, the compound can be prepared through a reaction sequence starting from L-tryptophan or its derivatives .

One documented synthetic pathway involves:

  • Treatment with triethylamine in methanol at 20°C for 0.08 hours, followed by 24 hours at 0-20°C

  • Subsequent reaction with potassium hydroxide in acetone at 0-20°C

The synthesis utilizes key reagents including:

  • Di-tert-butyl dicarbonate (CAS: 24424-99-5)

  • Methyl iodide (CAS: 74-88-4)

  • L-tryptophan (CAS: 73-22-3)

Alternative Synthesis Strategies

Alternative synthetic approaches may include the direct Boc protection of commercially available 1-methyl-L-tryptophan or selective methylation of N-Boc-L-tryptophan. The literature also describes the synthesis of related compounds such as N-Boc-L-tryptophan methyl ester, which shares structural similarities but features a methyl ester instead of the free carboxylic acid .

The chemical transformations involved in these synthetic routes demonstrate the versatility of tryptophan chemistry and the strategic use of protecting groups in amino acid modification.

Biological Activities and Functions

Role in Tryptophan Metabolism

The core structure of this compound, 1-methyltryptophan (1-MT), plays a significant role in tryptophan metabolism research. Studies have shown that 1-MT affects the kynurenine pathway (KP), which is a major metabolic route for tryptophan catabolism with important implications for immune regulation .

Research has demonstrated that 1-MT treatment increases plasma levels of kynurenic acid (KYNA), a tryptophan metabolite with immunomodulatory properties. Concurrently, it reduces levels of kynurenine (KYN) and decreases the KYN/TRP ratio, which is a marker for indoleamine 2,3-dioxygenase (IDO1) activity .

Research Applications

Peptide Synthesis and Medicinal Chemistry

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid serves as an important building block in peptide synthesis. The Boc protection strategy allows for controlled incorporation of the modified tryptophan residue into peptide sequences using standard solid-phase peptide synthesis techniques .

This application is particularly valuable in the development of:

  • Peptide-based drug candidates

  • Bioactive peptides with enhanced metabolic stability

  • Peptides with modified pharmacological properties

  • Probes for studying tryptophan-dependent biological processes

Tryptophan Metabolism Studies

The compound has significant utility in research focused on tryptophan metabolism, particularly studies investigating the kynurenine pathway. By incorporating this modified tryptophan into experimental designs, researchers can probe the specific roles of tryptophan derivatives in various physiological and pathological contexts .

Table 2 summarizes the observed effects of 1-MT on tryptophan metabolites:

MetaboliteEffect of 1-MT TreatmentObserved in
Tryptophan (TRP)Increased levelsBalb/C mice, IDO1−/− mice, human blood
Kynurenic acid (KYNA)Increased levelsBalb/C mice, IDO1−/− mice, human blood
Kynurenine (KYN)Reduced levelsMultiple experimental models
KYN/TRP ratioReducedMultiple experimental models

Table 2: Effects of 1-MT on tryptophan metabolism in various experimental models

Cancer Immunotherapy Research

The related compound 1-methyl-D-tryptophan (D-1-MT, also known as Indoximod) has been investigated in several clinical trials for cancer immunotherapy . While (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid itself is primarily used as a research tool and synthetic intermediate, its structural relationship to compounds under clinical investigation highlights its relevance to this important field of research.

Structure-Activity Relationships

Significance of Structural Features

Each structural component of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid contributes to its unique properties and applications:

  • The S-configuration at the alpha carbon maintains the natural L-stereochemistry of tryptophan, which is often critical for biological recognition and activity

  • N-methylation of the indole prevents metabolism by certain enzymes, including IDO1, altering its biological behavior compared to unmodified tryptophan

  • The Boc protecting group provides:

    • Protection during peptide synthesis

    • Enhanced lipophilicity

    • Controlled reactivity of the amino group

  • The free carboxylic acid allows for various derivatization reactions

Comparison with Related Compounds

The structural features of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid can be compared with related compounds to understand structure-activity relationships:

  • N-Boc-L-tryptophan: Lacks the N-methyl group on the indole, making it a substrate for IDO1

  • N-Boc-L-tryptophan methyl ester: Contains a methyl ester instead of the free carboxylic acid, altering its reactivity in chemical synthesis

  • 1-methyl-L-tryptophan: Lacks the Boc protecting group, with different solubility and reactivity profiles

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